![molecular formula C18H20N2O6 B1459044 diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1638612-94-8](/img/structure/B1459044.png)
diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C18H20N2O6 . It has an average mass of 360.361 Da and a mono-isotopic mass of 360.132141 Da .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray analysis has also been used to provide unambiguous evidence for the structure of the synthesized product .
Chemical Reactions Analysis
While specific chemical reactions involving diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate are not available, similar compounds have been involved in various chemical reactions. For instance, Lawesson’s reagent, a chemical compound used in organic synthesis as a thiation agent, has a four-membered ring of alternating sulfur and phosphorus atoms .
Scientific Research Applications
Amphiphilic Receptor for Neuroactive Substances
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate shows potential as an efficient amphiphilic receptor. It interacts with neuroactive substances such as amphetamines and dopamine, forming stable complexes. This interaction has been observed to yield supramolecular structures like double helical frameworks (Reviriego et al., 2006).
Chemical Transformations and Derivative Synthesis
The compound is involved in various chemical transformations. For instance, it's used in the synthesis of pyrazole derivatives through reactions with different reagents like hydrazines, aminoguanidine, and amines, leading to the creation of various compounds with potential pharmacological applications (Silvo Zupančič et al., 2008).
Molecular Conformation and Hydrogen Bonding Studies
Diethyl 1H-pyrazole-3,5-dicarboxylate derivatives are studied for their molecular conformation and hydrogen bonding. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in areas like materials science and pharmaceuticals (Asma et al., 2018).
Involvement in Anticancer Research
Some derivatives of diethyl 1H-pyrazole-3,5-dicarboxylate have been synthesized and evaluated for their potential in inhibiting the growth of cancer cells, indicating its relevance in cancer research and drug development (Liang-Wen Zheng et al., 2011).
Spectroscopy and Computational Studies
The compound has been a subject of spectroscopy and computational studies to determine its structural properties. Such studies, including vibrational and electronic spectra analysis, enhance understanding of its physical and chemical characteristics, which is essential in material science and chemistry (N. U. Sri et al., 2012).
Potential in Drug Design
Research indicates its potential in the design of drug-like small molecules with properties like anticancer activity. The pharmacophore hybridization approach involving diethyl 1H-pyrazole-3,5-dicarboxylate derivatives demonstrates the compound's significance in medicinal chemistry (I. Yushyn et al., 2022).
properties
IUPAC Name |
diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-6-8-13(24-3)9-7-12/h6-10H,4-5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZMKNDVSYMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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